3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
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Overview
Description
3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound that features a unique combination of cyclopropyl, thiophene, piperidine, and imidazolidine-2,4-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperidine ring, and finally the cyclopropyl and imidazolidine-2,4-dione moieties are introduced. Common reagents used in these steps include thiophene-2-carboxylic acid, piperidine, and cyclopropylamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The scalability of the synthesis would be a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.
Piperidine Derivatives: Compounds such as piperidine and its substituted analogs.
Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin and its derivatives.
Uniqueness
3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group adds rigidity, while the thiophene and piperidine moieties contribute to its bioactivity. The imidazolidine-2,4-dione ring is known for its stability and potential pharmacological effects.
Biological Activity
3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazolidine core, a cyclopropyl group, and a thiophene moiety. Its unique configuration may contribute to its biological activity by allowing interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, imidazolidine derivatives have been shown to interact with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, which is crucial for cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi. For example, certain pyrazole derivatives have shown notable antifungal activity, indicating potential for further exploration in this area .
Anticancer Potential
The compound's structural features align with those seen in other anticancer agents. Compounds targeting heat shock protein 90 (Hsp90) have been noted for their ability to inhibit cancer cell proliferation by destabilizing multiple oncogenic proteins . The imidazolidine structure may facilitate similar interactions.
Neuroprotective Effects
Emerging evidence suggests that derivatives of piperidine can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.
Case Studies
- Dihydroorotate Dehydrogenase Inhibition : A study involving similar imidazolidine derivatives demonstrated significant inhibition of DHODH activity. These findings suggest that this compound may also inhibit this enzyme, leading to reduced cell proliferation in cancer models .
- Antimicrobial Testing : A series of synthesized pyrazole compounds were tested for antimicrobial activity, revealing that certain structural modifications enhanced efficacy against specific pathogens . This indicates that similar modifications could be explored for the target compound.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(10-14-2-1-9-24-14)18-7-5-12(6-8-18)19-11-16(22)20(17(19)23)13-3-4-13/h1-2,9,12-13H,3-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRCSAENCIWMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.